p-Coumaric acid-d6

Isotope Dilution Mass Spectrometry Internal Standard

p-Coumaric acid-d6 (99 atom% D) is a hexa-deuterated internal standard for quantitative LC-MS/MS and GC-MS. Unlike unlabeled p-coumaric acid, the six deuterium atoms enable unequivocal mass-based discrimination from endogenous analyte, correcting matrix-induced ion suppression and extraction losses. Essential for validated quantification in plant extracts, foods, biofluids, and pharmacokinetic studies. For R&D use only.

Molecular Formula C9H8O3
Molecular Weight 170.19 g/mol
Cat. No. B12394411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Coumaric acid-d6
Molecular FormulaC9H8O3
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)O
InChIInChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D
InChIKeyNGSWKAQJJWESNS-IMQXGSLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is p-Coumaric acid-d6: A Stable Isotope-Labeled Hydroxycinnamic Acid


p-Coumaric acid-d6 (trans-4-Hydroxycinnamic-α,β,2,3,5,6-d6 Acid) is a deuterium-labeled analog of the naturally occurring phenolic compound p-Coumaric acid, in which six hydrogen atoms at the α, β, and aromatic ring positions are replaced by deuterium . With a molecular formula of C9H2D6O3 and a molecular weight of 170.19 g/mol, this stable isotope-labeled compound serves primarily as an analytical internal standard rather than a therapeutic agent . The compound exhibits a high isotopic enrichment of 99 atom % D, ensuring minimal interference from the unlabeled isotopologue .

Why p-Coumaric Acid Cannot Substitute for p-Coumaric acid-d6 in Quantitative Analytical Workflows


In quantitative LC-MS/MS and GC-MS workflows targeting endogenous p-coumaric acid, substituting the deuterated internal standard with the unlabeled native compound fundamentally compromises analytical accuracy due to the absence of an isotope dilution strategy . Unlabeled p-coumaric acid cannot be distinguished from the endogenous analyte by mass spectrometry, rendering it useless as an internal standard and failing to correct for matrix-dependent ion suppression or enhancement effects . This limitation is particularly acute in complex biological matrices such as plant extracts, food samples, and biofluids, where matrix effects can severely degrade method precision and accuracy [1].

p-Coumaric acid-d6 Performance Evidence: Isotope Dilution and Quantification


p-Coumaric acid-d6 Enables Isotope Dilution Mass Spectrometry for Accurate Quantification

In isotope dilution mass spectrometry, p-coumaric acid-d6 provides a chemically identical but isotopically distinct internal standard that corrects for analyte loss during sample preparation and matrix effects during ionization [1]. The mass difference between p-coumaric acid-d6 (m/z 170.19) and unlabeled p-coumaric acid (m/z 164.16) allows for distinct chromatographic and mass spectrometric separation, enabling accurate quantification .

Isotope Dilution Mass Spectrometry Internal Standard

p-Coumaric acid-d6 Used in Validated Isotope Dilution Assays for Phenolic Acid Quantitation

A stable isotope dilution assay (SIDA) using LC-MS/MS was developed and validated for the quantitation of p-coumaric acid and other phenolic acids in wheat, barley, and malts [1]. This method leverages the deuterated analog as an internal standard to correct for extraction efficiency and matrix effects, enabling precise quantification of free phenolic acids in cereal grains [2].

Stable Isotope Dilution Assay Phenolic Acids Food Analysis

p-Coumaric acid-d6 Facilitates Quantification in Complex Matrices via QuEChERS-SIDA-LC-MS/MS

A QuEChERS-based stable isotope dilution LC-MS/MS method was developed to quantitate ferulic acid, its 12 main metabolites, p-coumaric acid, and cinnamic acid in milk [1]. This method utilized p-coumaric acid-d6 (or other isotope-labeled analogs) as an internal standard to overcome the challenges of complex milk matrices and achieve accurate quantification of phenolic acids and their metabolites [2].

QuEChERS Milk Analysis Metabolite Quantitation

p-Coumaric acid-d6 Demonstrates Chromatographic Isotope Effect for GC-MS Separation

Deuterium-labeled analytes like p-coumaric acid-d6 typically elute earlier than their protiated counterparts from most stationary GC phases, a phenomenon known as the chromatographic H/D isotope effect [1]. This effect can be quantified as the ratio of the retention time of the protiated compound to that of the deuterated compound [2].

Chromatographic Isotope Effect GC-MS Deuterium Labeling

Recommended Application Scenarios for Procuring p-Coumaric acid-d6


Accurate Quantification of p-Coumaric Acid in Plant and Food Matrices

Laboratories performing quantitative analysis of p-coumaric acid in plant-derived foods, beverages, or agricultural products should procure p-coumaric acid-d6 for use as an internal standard in LC-MS/MS or GC-MS workflows. The isotope dilution approach corrects for matrix effects and extraction losses, ensuring accurate quantification as demonstrated in validated methods for wheat, barley, malts, and milk [1]. This is essential for nutritional analysis, quality control, and food authenticity studies [2].

Metabolic Tracing and Flux Analysis in Phenolic Compound Research

Researchers investigating the biosynthesis, metabolism, and catabolism of hydroxycinnamic acids can utilize p-coumaric acid-d6 as a tracer molecule. Its deuterium labeling allows for the tracking of p-coumaric acid through metabolic pathways without radioactive hazards. This application is particularly relevant for studies on phenylpropanoid metabolism in plants and microbial fermentation of phenolic compounds in the gut [1].

Method Development and Validation for Pharmacokinetic Studies

In pharmaceutical and biomedical research, p-coumaric acid-d6 serves as a critical internal standard for developing and validating LC-MS/MS methods to quantify p-coumaric acid in biological matrices such as plasma, urine, and tissues. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for regulatory compliance in preclinical and clinical pharmacokinetic studies [1].

Technical Documentation Hub

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